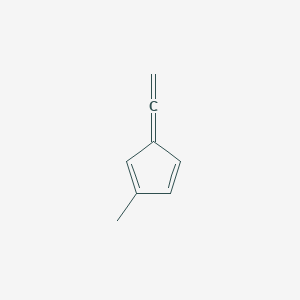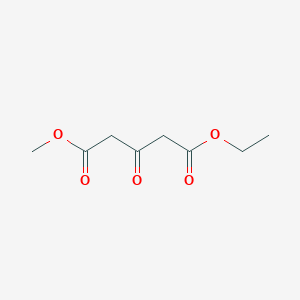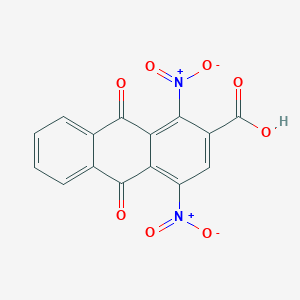
2-(Diethylamino)ethyl 2-methylprop-2-enoate;dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;styrene;tetradecyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Diethylamino)ethyl methacrylate lauryl methacrylate styrene cetyl methacrylate myristyl methacrylate polymer” is a complex polymer composed of multiple methacrylate monomers and styrene. This polymer is known for its unique properties, including pH sensitivity, temperature responsiveness, and hydrophobicity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves free radical polymerization, where the monomers 2-(Diethylamino)ethyl methacrylate, lauryl methacrylate, styrene, cetyl methacrylate, and myristyl methacrylate are polymerized in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide (DMF), under controlled temperature conditions (usually between 60-80°C) to ensure efficient polymerization .
Industrial Production Methods
In an industrial setting, the polymerization process is scaled up using continuous or batch reactors. The monomers and initiators are fed into the reactor, and the polymerization is carried out under controlled conditions to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and processed into various forms, such as films, coatings, or nanoparticles, depending on the intended application .
Analyse Chemischer Reaktionen
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the diethylaminoethyl and methacrylate groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the methacrylate units, resulting in the formation of reduced products.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups, modifying its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced methacrylate units, and substituted polymers with modified functional groups, enhancing the polymer’s properties for specific applications .
Wissenschaftliche Forschungsanwendungen
The polymer has a wide range of scientific research applications, including:
Chemistry: Used as a pH-sensitive and temperature-responsive polymer in various chemical processes and reactions.
Biology: Employed in the development of drug delivery systems, where its pH sensitivity allows for targeted drug release in specific biological environments.
Medicine: Utilized in the formulation of biomedical devices and implants, benefiting from its biocompatibility and responsive properties.
Industry: Applied in the production of coatings, adhesives, and films, where its hydrophobicity and mechanical strength are advantageous
Wirkmechanismus
The polymer exerts its effects through its pH-sensitive and temperature-responsive properties. The diethylaminoethyl groups in the polymer chain can ionize under different pH conditions, leading to changes in the polymer’s conformation and solubility. This ionization affects the polymer’s interactions with other molecules and surfaces, enabling its use in targeted drug delivery and responsive coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(2-(dimethylamino)ethyl methacrylate): A similar pH-sensitive polymer with slightly different properties due to the presence of dimethylaminoethyl groups instead of diethylaminoethyl groups.
Poly(2-(diisopropylamino)ethyl methacrylate): Another pH-sensitive polymer with diisopropylaminoethyl groups, offering different responsiveness and solubility characteristics.
Poly(N-isopropylacrylamide): A temperature-sensitive polymer used in similar applications but with different temperature responsiveness.
Uniqueness
The uniqueness of the polymer lies in its combination of multiple methacrylate monomers and styrene, providing a balance of pH sensitivity, temperature responsiveness, and hydrophobicity. This combination makes it versatile for various applications, from drug delivery to industrial coatings.
Eigenschaften
CAS-Nummer |
64399-38-8 |
|---|---|
Molekularformel |
C72H129NO8 |
Molekulargewicht |
1136.8 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-methylprop-2-enoate;dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;styrene;tetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H38O2.C18H34O2.C16H30O2.C10H19NO2.C8H8/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-5-11(6-2)7-8-13-10(12)9(3)4;1-2-8-6-4-3-5-7-8/h2,4-18H2,1,3H3;2,4-16H2,1,3H3;2,4-14H2,1,3H3;3,5-8H2,1-2,4H3;2-7H,1H2 |
InChI-Schlüssel |
DARROGAYIYYEAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C.CCN(CC)CCOC(=O)C(=C)C.C=CC1=CC=CC=C1 |
Verwandte CAS-Nummern |
64399-38-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)





![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)

